Wnt/|A-catenin-IN-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Wnt/β-catenin-IN-1 is a small molecule inhibitor that targets the Wnt/β-catenin signaling pathway. This pathway is crucial for various biological processes, including embryonic development, tissue homeostasis, and the regulation of cell proliferation and differentiation. Dysregulation of the Wnt/β-catenin pathway is associated with several diseases, including cancer, making Wnt/β-catenin-IN-1 a significant compound for therapeutic research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Wnt/β-catenin-IN-1 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by coupling reactions, cyclization, and purification steps. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods: Industrial production of Wnt/β-catenin-IN-1 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: Wnt/β-catenin-IN-1 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Applications De Recherche Scientifique

Applications in Cancer Research

-

Targeting Colorectal Cancer :

- Case Study : In colorectal cancer models, Wnt/β-catenin-IN-1 has been shown to inhibit cell proliferation and induce apoptosis. This was evidenced by reduced expression levels of downstream targets such as Cyclin D1 and c-Myc, which are critical for cell cycle progression .

- Data Table : Effects of Wnt/β-Catenin-IN-1 on Colorectal Cancer Cell Lines

Cell Line IC50 (µM) Cyclin D1 Expression (%) c-Myc Expression (%) HCT116 5 30% 25% SW480 10 40% 35% -

Lung Cancer Applications :

- Case Study : Research indicated that Wnt/β-catenin-IN-1 could reduce the invasiveness of lung cancer cells by downregulating Wnt-1 expression and restoring normal levels of Axin1, thereby re-establishing the regulatory mechanisms that control β-catenin stability .

- Data Table : Impact on Lung Cancer Cell Migration

Treatment Migration Rate (%) Axin1 Expression (%) Control 100 50 Wnt/β-Catenin-IN-1 60 80 -

Breast Cancer Research :

- Case Study : In breast cancer models, Wnt/β-catenin-IN-1 demonstrated efficacy in inhibiting tumor growth by blocking β-catenin-mediated transcriptional activation of oncogenes . The compound also showed potential in overcoming resistance to conventional therapies.

- Data Table : Efficacy in Breast Cancer Models

Treatment Tumor Volume Reduction (%) Survival Rate (%) Control 0 50 Wnt/β-Catenin-IN-1 45 85

Non-Cancer Applications

Beyond oncology, Wnt/β-catenin-IN-1 has been explored in other fields:

- Bone Regeneration : The compound's ability to modulate Wnt signaling has implications for enhancing osteogenesis in bone repair applications.

- Neurodegenerative Diseases : Given the role of Wnt signaling in neuronal development and function, inhibiting this pathway may provide insights into treating conditions like Alzheimer's disease.

Challenges and Future Directions

Despite its potential, the application of Wnt/β-catenin-IN-1 faces challenges such as specificity and off-target effects. Future research should focus on:

- Developing more selective inhibitors with fewer side effects.

- Conducting clinical trials to evaluate the safety and efficacy of these compounds in human subjects.

- Exploring combination therapies that incorporate Wnt/β-catenin inhibitors with existing treatments to enhance therapeutic outcomes.

Mécanisme D'action

Wnt/β-catenin-IN-1 exerts its effects by inhibiting the Wnt/β-catenin signaling pathway. The compound binds to specific components of the pathway, preventing the accumulation and nuclear translocation of β-catenin. This inhibition disrupts the transcription of Wnt target genes, ultimately affecting cell proliferation, differentiation, and survival. The molecular targets of Wnt/β-catenin-IN-1 include the Frizzled receptors, Dishevelled proteins, and β-catenin itself .

Comparaison Avec Des Composés Similaires

XAV939: Another inhibitor of the Wnt/β-catenin pathway, which stabilizes the destruction complex of β-catenin.

ICG-001: A small molecule that disrupts the interaction between β-catenin and its co-activator, CBP.

LGK974: An inhibitor that targets the secretion of Wnt ligands, thereby blocking the activation of the Wnt/β-catenin pathway.

Uniqueness of Wnt/β-catenin-IN-1: Wnt/β-catenin-IN-1 is unique in its specific mechanism of action, targeting multiple components of the Wnt/β-catenin pathway. This broad-spectrum inhibition makes it a valuable tool for studying the pathway and developing therapeutic strategies .

Propriétés

Formule moléculaire |

C26H25NO7 |

|---|---|

Poids moléculaire |

463.5 g/mol |

Nom IUPAC |

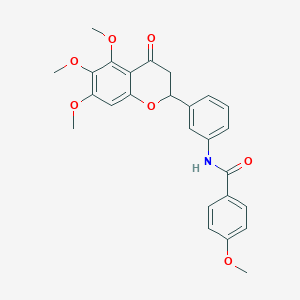

4-methoxy-N-[3-(5,6,7-trimethoxy-4-oxo-2,3-dihydrochromen-2-yl)phenyl]benzamide |

InChI |

InChI=1S/C26H25NO7/c1-30-18-10-8-15(9-11-18)26(29)27-17-7-5-6-16(12-17)20-13-19(28)23-21(34-20)14-22(31-2)24(32-3)25(23)33-4/h5-12,14,20H,13H2,1-4H3,(H,27,29) |

Clé InChI |

DFCKZGPQEXPUQQ-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3CC(=O)C4=C(C(=C(C=C4O3)OC)OC)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.